molecular formula C7H6ClF3N2 B13929038 5-Chloro-2-methyl-6-(trifluoromethyl)pyridin-3-amine

5-Chloro-2-methyl-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B13929038
M. Wt: 210.58 g/mol
InChI Key: SAQFNMFGXAIRSY-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-6-(trifluoromethyl)pyridin-3-amine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the pyridine ring, along with a chlorine atom and a methyl group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the trifluoromethyl group onto the pyridine ring. One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-6-(trifluoromethyl)pyridin-3-amine and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring enhances its versatility in chemical synthesis and its potential biological activities .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

5-chloro-2-methyl-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H6ClF3N2/c1-3-5(12)2-4(8)6(13-3)7(9,10)11/h2H,12H2,1H3

InChI Key

SAQFNMFGXAIRSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1N)Cl)C(F)(F)F

Origin of Product

United States

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